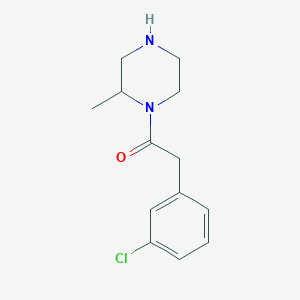
2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, also known as 2-(3-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone, is a synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential use in drug discovery, drug development, and medical diagnostics. It has been used in a variety of laboratory experiments, including those involving drug metabolism, pharmacokinetics, and pharmacodynamics.
Scientific Research Applications
Synthesis and Molecular Insights
- A study by Barakat et al. (2020) detailed the one-pot synthesis of enaminones, including compounds related to 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. They discussed the advantages of this synthesis method, such as no need for intermediate separation and high yields. Their research provided insights into the chemical features and molecular interactions of these compounds through NMR and X-ray diffraction techniques (Barakat et al., 2020).
Spectroscopic and Docking Studies
- Another study by Murugesan et al. (2021) explored the synthesis and characterization of related compounds, employing spectroscopic methods and DFT calculations. They also conducted molecular docking studies to elucidate biological activity, demonstrating the compound's potential for binding to human serum albumin (HSA) (Murugesan et al., 2021).
Crystal Structure Analysis
- Liang et al. (2011) synthesized a compound closely related to 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, analyzing its crystal structure. Their research focused on the intermolecular interactions within the crystal, using hydrogen bond analysis (Liang et al., 2011).
Antimycobacterial Activity
- Research by Biava et al. (2008) on derivatives of a similar compound revealed notable antimycobacterial activity against Mycobacterium tuberculosis. This study emphasized the influence of different substituents on the compound's efficacy (Biava et al., 2008).
Lipase and α-Glucosidase Inhibition
- A study by Bekircan et al. (2015) focused on synthesizing novel compounds derived from a related chemical structure. They tested these compounds for their inhibitory effects on lipase and α-glucosidase, finding significant activity in some of the synthesized compounds (Bekircan et al., 2015).
Synthesis of Novel Heterocyclic Compounds
- Kohara et al. (2002) synthesized novel heterocyclic compounds, including derivatives similar to 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one. Their research contributed to understanding the potential applications of these compounds in various fields (Kohara et al., 2002).
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-15-5-6-16(10)13(17)8-11-3-2-4-12(14)7-11/h2-4,7,10,15H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBQEQCQQJECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)

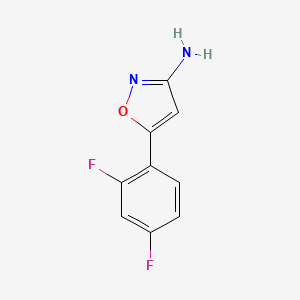
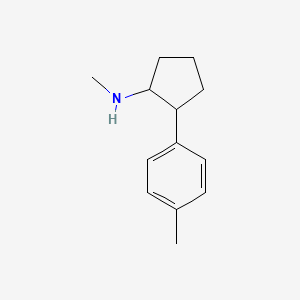



![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1423275.png)
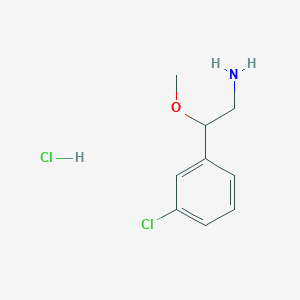
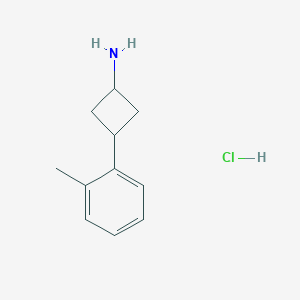

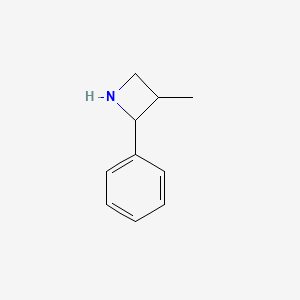
![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)